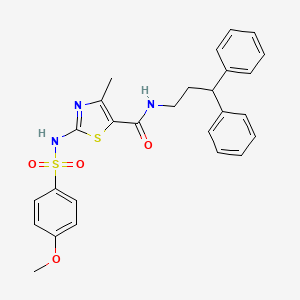
N-(3,3-diphenylpropyl)-2-(4-methoxyphenylsulfonamido)-4-methylthiazole-5-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- is a complex organic compound with a unique structure that includes a thiazole ring, a carboxamide group, and various functional groups such as methoxyphenyl and diphenylpropyl
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- involves multiple steps, starting with the preparation of the thiazole ring. The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, converting it to an amine.
Substitution: The thiazole ring can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, R-NH₂) are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenyl group can yield quinone derivatives, while reduction of the carboxamide group can produce primary amines.
科学的研究の応用
5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- has several applications in scientific research:
Biology: The compound’s unique structure allows it to interact with various biological targets, making it a potential candidate for drug development and biochemical studies.
Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound’s stability and reactivity make it useful in the development of new materials and industrial processes.
作用機序
The mechanism of action of 5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- involves its interaction with specific molecular targets and pathways. The thiazole ring and the attached functional groups allow the compound to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .
類似化合物との比較
Similar Compounds
5-Amino-3-(4-methoxyphenyl)-1H-pyrazole: This compound shares the methoxyphenyl group and has similar reactivity in substitution reactions.
3,6-Dinitropyrazolo[1,5-a]pyrimidine-5,7-diamine: This compound has a similar fused-ring structure and exhibits comparable thermal stability and reactivity.
Uniqueness
5-THIAZOLECARBOXAMIDE, N-(3,3-DIPHENYLPROPYL)-2-[[(4-METHOXYPHENYL)SULFONYL]AMINO]-4-METHYL- is unique due to its combination of a thiazole ring with a carboxamide group and various functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
特性
分子式 |
C27H27N3O4S2 |
|---|---|
分子量 |
521.7 g/mol |
IUPAC名 |
N-(3,3-diphenylpropyl)-2-[(4-methoxyphenyl)sulfonylamino]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C27H27N3O4S2/c1-19-25(35-27(29-19)30-36(32,33)23-15-13-22(34-2)14-16-23)26(31)28-18-17-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-16,24H,17-18H2,1-2H3,(H,28,31)(H,29,30) |
InChIキー |
OMMANNYPVFJCDV-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)NS(=O)(=O)C2=CC=C(C=C2)OC)C(=O)NCCC(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















